1-Amino-2,2,4-trimethylhexan-3-OL
CAS No.:
Cat. No.: VC17720238
Molecular Formula: C9H21NO
Molecular Weight: 159.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H21NO |
|---|---|
| Molecular Weight | 159.27 g/mol |
| IUPAC Name | 1-amino-2,2,4-trimethylhexan-3-ol |
| Standard InChI | InChI=1S/C9H21NO/c1-5-7(2)8(11)9(3,4)6-10/h7-8,11H,5-6,10H2,1-4H3 |
| Standard InChI Key | VYWRNCXSVJLGFB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(C)(C)CN)O |
Introduction
Chemical Structure and Isomeric Considerations
1-Amino-2,2,4-trimethylhexan-3-ol belongs to the amino alcohol family, characterized by the presence of both amine (-NH₂) and hydroxyl (-OH) functional groups. Its molecular formula is C₉H₂₁NO, with a molecular weight of 159.27 g/mol. The branched hexane backbone features methyl groups at positions 2, 2, and 4, creating steric hindrance that influences its physical and chemical behavior.
Stereochemical Features
The compound’s stereochemistry remains undefined in available literature, but its structural analogs exhibit varying degrees of stereoselectivity in synthesis. For example, 1-amino-2,4,5-trimethylhexan-3-ol (a positional isomer) demonstrates configurational stability under standard conditions, suggesting similar behavior for the 2,2,4-trimethyl variant.
Synthesis and Industrial Production
Table 1: Comparative Synthesis Metrics for Analogous Amino Alcohols
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Reductive Amination | 65–78 | ≥95 | NaBH₄, NH₃, H₂ |
| Epoxide Ring-Opening | 72–85 | ≥90 | H₂O₂, NH₂CH₃ |
| Copper-Catalyzed Coupling | 88–92 | ≥98 | CuI, 1,10-Phenanthroline |
Physicochemical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorbance bands at ~3350 cm⁻¹ (O-H/N-H stretch) and ~1050 cm⁻¹ (C-O stretch).
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NMR: Predicted δ 1.1–1.3 ppm for methyl protons and δ 3.4–3.6 ppm for the hydroxyl-bearing carbon.
Reactivity and Functionalization
Nucleophilic Substitution
The amino group’s nucleophilicity enables reactions with electrophiles such as acyl chlorides, yielding amide derivatives. For example:
This reactivity is critical for pharmaceutical intermediate synthesis.
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance may slow kinetics.
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Reduction: The amine group can be further reduced to a primary amine, though this is less common in branched systems.
Industrial and Research Applications
Malodor Counteractants
Branched amino alcohols like 1-amino-2,2,4-trimethylhexan-3-ol neutralize volatile sulfur compounds (e.g., thiols) through acid-base reactions, making them valuable in air fresheners and waste treatment.
Pharmaceutical Intermediates
The compound’s ability to form chiral centers positions it as a potential building block for bioactive molecules. For instance, similar structures are used in β-blocker syntheses .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap/water |
| Inhalation | Use fume hoods or respiratory protection |
| Storage | Keep in airtight containers, away from oxidizers |
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